![molecular formula C16H19N3O3S B258955 2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B258955.png)
2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide, also known as Methylsulfonylmethane (MSM), is a naturally occurring compound found in animals, plants, and humans. It is a white, crystalline powder that is soluble in water and has a slightly bitter taste. MSM has been used for various medical purposes, including pain relief, anti-inflammatory, and skin care.
Mécanisme D'action
The exact mechanism of action of MSM is not fully understood. It is believed that MSM exerts its anti-inflammatory effects by inhibiting the production of inflammatory cytokines and prostaglandins. MSM may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
MSM has been found to have a low toxicity profile and is generally well-tolerated. Studies have shown that MSM can improve joint mobility and reduce pain and stiffness in arthritis patients. MSM has also been found to improve skin health by reducing wrinkles, improving skin elasticity and hydration, and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MSM is a relatively safe and inexpensive compound that can be easily synthesized in the laboratory. However, its solubility in water can make it difficult to work with, and its low melting point can make it prone to decomposition.
Orientations Futures
There are several areas of research that could be explored in the future regarding MSM. These include:
1. Further exploration of the mechanism of action of MSM and its effects on different cell types and tissues.
2. Investigation of the potential use of MSM in the treatment of other medical conditions, such as cancer and diabetes.
3. Development of new methods for synthesizing and purifying MSM to improve its efficacy and safety.
4. Exploration of the potential use of MSM in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
MSM can be synthesized through different methods, including the reaction of dimethyl sulfoxide (DMSO) with hydrogen peroxide and sodium hydroxide, or the reaction of DMSO with hydrogen sulfide gas and sodium hydroxide. The purity of MSM can be improved through recrystallization or distillation.
Applications De Recherche Scientifique
MSM has been researched for its potential therapeutic effects on various medical conditions, including arthritis, inflammation, and skin disorders. Studies have shown that MSM has anti-inflammatory properties and can reduce pain and swelling in arthritis patients. MSM has also been found to improve skin health by reducing wrinkles, improving skin elasticity and hydration, and reducing inflammation.
Propriétés
Nom du produit |
2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide |
|---|---|
Formule moléculaire |
C16H19N3O3S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-(4-methyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C16H19N3O3S/c1-13-3-5-15(6-4-13)19(23(2,21)22)12-16(20)18-11-14-7-9-17-10-8-14/h3-10H,11-12H2,1-2H3,(H,18,20) |
Clé InChI |
SKDFIOGACUNWTR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



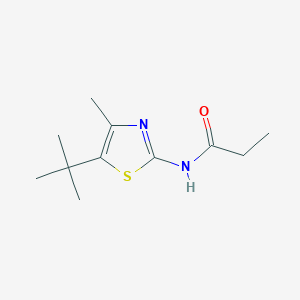
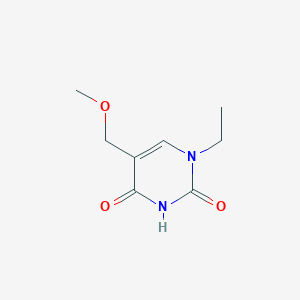
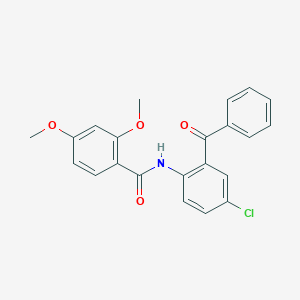
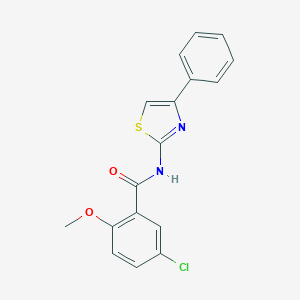
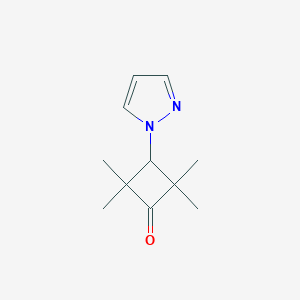
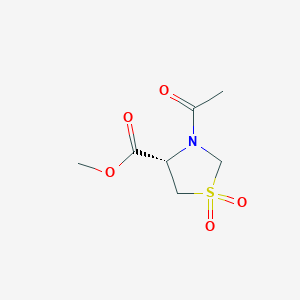
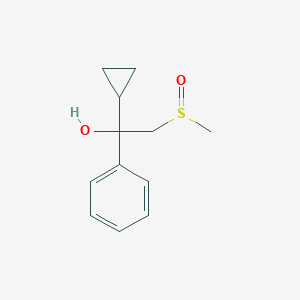
![{[5-[(4-methoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B258884.png)
![2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B258886.png)
![N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide](/img/structure/B258887.png)
![7-(4-fluorobenzyl)-8-[(3-methoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258888.png)
![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)
![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)
![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)